(R)-1-(4-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride
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Overview
Description
(R)-1-(4-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to an ethanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents such as CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . The reaction proceeds through the formation of a thiocarbonyl fluoride intermediate, which then reacts with the phenyl ring to introduce the difluoromethyl group.
Industrial Production Methods
Industrial production of this compound often employs large-scale difluoromethylation processes, utilizing reagents like CF3SO2Na and RfSO2Na (perfluoroalkyl sulfinates) due to their good functional group tolerance and cost-effectiveness . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(R)-1-(4-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated phenyl oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
(R)-1-(4-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (R)-1-(4-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to engage in various biochemical interactions .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Compounds: These compounds contain a trifluoromethyl group instead of a difluoromethyl group.
Monofluoromethylated Compounds: These compounds have a single fluorine atom in the methyl group, leading to distinct chemical and biological properties.
Uniqueness
(R)-1-(4-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride is unique due to the presence of the difluoromethyl group, which imparts specific chemical and biological characteristics. This makes it a valuable compound for various applications, distinguishing it from other fluorinated analogs .
Properties
IUPAC Name |
(1R)-1-[4-(difluoromethyl)phenyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N.ClH/c1-6(12)7-2-4-8(5-3-7)9(10)11;/h2-6,9H,12H2,1H3;1H/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRHMDPVPVWGCO-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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